Methyl 3-(sulfamoylmethyl)furan-2-carboxylate
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Overview
Description
Methyl 3-(sulfamoylmethyl)furan-2-carboxylate is an organic compound with the molecular formula C7H9NO5S and a molecular weight of 219.22 g/mol . It is a derivative of furan, a heterocyclic aromatic compound, and contains both a sulfamoylmethyl group and a carboxylate ester group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(sulfamoylmethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with sulfamoyl chloride and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(sulfamoylmethyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Methyl 3-(sulfamoylmethyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-(sulfamoylmethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-furoate: Another furan derivative with a carboxylate ester group but lacking the sulfamoylmethyl group.
Methyl furan-2-carboxylate: Similar structure but without the sulfamoylmethyl group.
Uniqueness
Methyl 3-(sulfamoylmethyl)furan-2-carboxylate is unique due to the presence of both the sulfamoylmethyl group and the furan ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets that are not possible with simpler furan derivatives .
Properties
Molecular Formula |
C7H9NO5S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
methyl 3-(sulfamoylmethyl)furan-2-carboxylate |
InChI |
InChI=1S/C7H9NO5S/c1-12-7(9)6-5(2-3-13-6)4-14(8,10)11/h2-3H,4H2,1H3,(H2,8,10,11) |
InChI Key |
LTBQCHPXQZOHLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CS(=O)(=O)N |
Origin of Product |
United States |
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